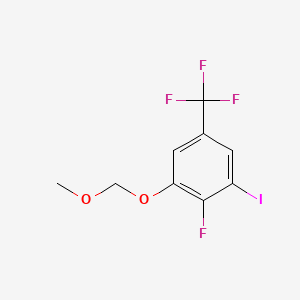
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring, along with a methoxymethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable aromatic precursor, followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and etherification processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the handling of reactive halogenated intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-iodo-3-methoxy-4-(trifluoromethoxy)benzene
- 2-Fluoro-1-iodo-3-methoxy-4-(methoxymethoxy)benzene
Uniqueness
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of fluorine, iodine, and trifluoromethyl groups, along with the methoxymethoxy substituent, makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H7F4IO2 |
|---|---|
Molecular Weight |
350.05 g/mol |
IUPAC Name |
2-fluoro-1-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F4IO2/c1-15-4-16-7-3-5(9(11,12)13)2-6(14)8(7)10/h2-3H,4H2,1H3 |
InChI Key |
NRZTYGHYPHIXRP-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC(=C1)C(F)(F)F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















